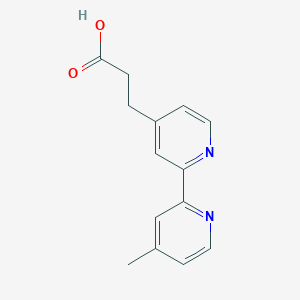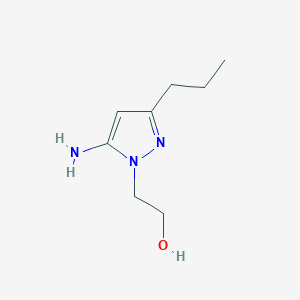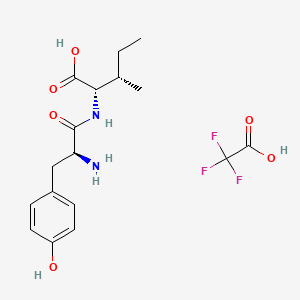
(2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including an amino group, a hydroxyphenyl group, and a trifluoroacetate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of peptide bonds, and subsequent deprotection. The reaction conditions may vary, but common reagents include protecting agents like tert-butyloxycarbonyl (Boc) and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous purification steps such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The trifluoroacetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the amino group produces primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, (2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt is used to study protein-ligand interactions and enzyme kinetics. Its ability to form stable complexes with proteins makes it a valuable tool in structural biology.
Medicine
In medicine, this compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its role in modulating biological pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its trifluoroacetate salt form enhances its solubility and stability, making it suitable for various applications.
Mechanism of Action
The mechanism of action of (2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt involves its interaction with specific molecular targets. The amino and hydroxyphenyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, modulating their activity. The trifluoroacetate salt enhances its solubility, facilitating its cellular uptake and distribution.
Properties
Molecular Formula |
C17H23F3N2O6 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H22N2O4.C2HF3O2/c1-3-9(2)13(15(20)21)17-14(19)12(16)8-10-4-6-11(18)7-5-10;3-2(4,5)1(6)7/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21);(H,6,7)/t9-,12-,13-;/m0./s1 |
InChI Key |
KXCGFTUKSCUSHX-USHQGOFLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B13643164.png)
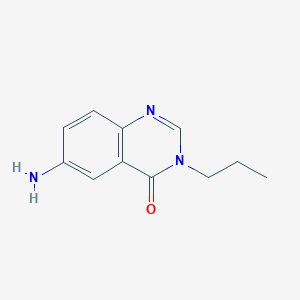
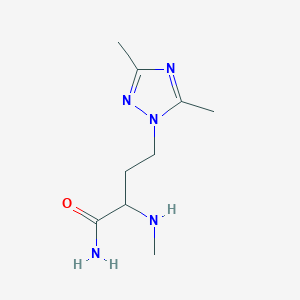
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13643182.png)
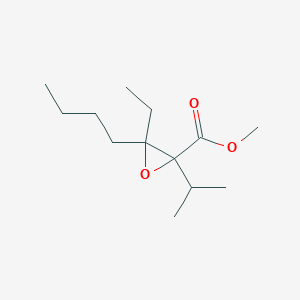
![Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)

![(R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13643202.png)
